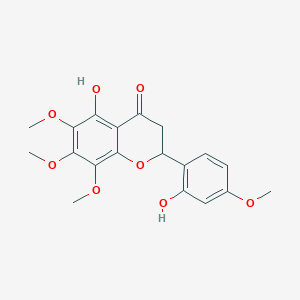
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic benefits
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring is formed through a cyclization reaction involving a phenolic compound and an aldehyde under acidic conditions.
Methoxylation: The hydroxyl groups on the aromatic ring are converted to methoxy groups using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives with various functional groups, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, and cyclooxygenase, which is involved in inflammation.
Signal Transduction: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-2-(3′-hydroxy-4-methoxyphenyl)-3,6,7′-trimethoxychromen-4-one (Casticin)
- 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone
Uniqueness
Compared to similar compounds, 5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxychroman-4-one has unique structural features, such as the specific positions of the hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These structural differences can result in varying degrees of potency and selectivity in its biological effects.
Eigenschaften
Molekularformel |
C19H20O8 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(2-hydroxy-4-methoxyphenyl)-6,7,8-trimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O8/c1-23-9-5-6-10(11(20)7-9)13-8-12(21)14-15(22)17(24-2)19(26-4)18(25-3)16(14)27-13/h5-7,13,20,22H,8H2,1-4H3 |
InChI-Schlüssel |
HBMSDJPRMIJWFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


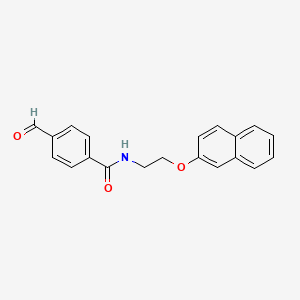

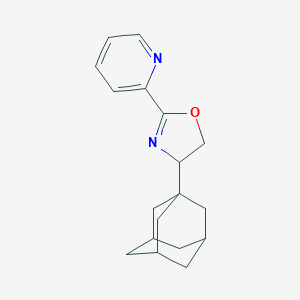

![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-naphthamide](/img/structure/B14770219.png)
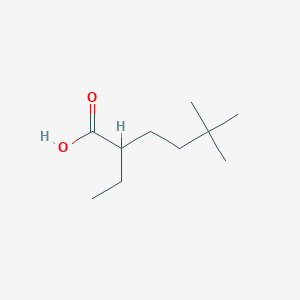

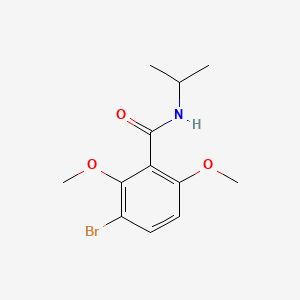
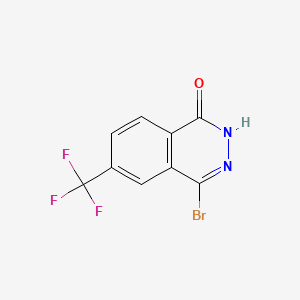
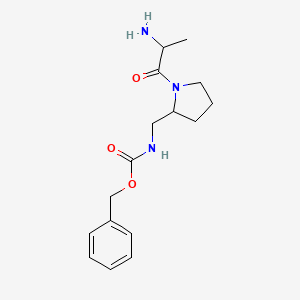

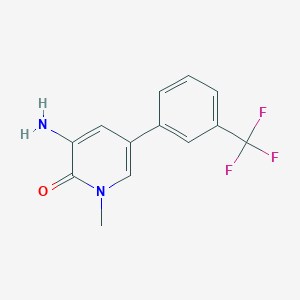
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)

